molecular formula C4H5Cl<br>CH2=CClCH=CH2<br>C4H5Cl B089495 Chloroprene CAS No. 126-99-8

Chloroprene

Cat. No.: B089495
CAS No.: 126-99-8
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloroprene, also known as 2-chlorobuta-1,3-diene , is a chemical compound primarily used as a monomer for the production of the polymer polythis compound, a type of synthetic rubber . The primary targets of this compound are the respiratory system, skin, and eyes .

Mode of Action

This compound interacts with its targets primarily through inhalation or dermal exposure . It causes irritation to the respiratory system, skin, and eyes, and can lead to symptoms such as giddiness, headache, irritability, dizziness, insomnia, fatigue, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis .

Biochemical Pathways

This compound is produced in three steps from 1,3-butadiene: chlorination, isomerization of part of the product stream, and dehydrochlorination of 3,4-dichlorobut-1-ene .

Pharmacokinetics

It is known that due to differences in pharmacokinetics, mice appear to be uniquely responsive to this compound exposure compared to other animals, including humans . This is consistent with the lack of evidence of carcinogenicity in robust occupational epidemiological studies .

Result of Action

The result of this compound action can vary depending on the level and duration of exposure. Acute exposure to high concentrations of this compound can cause a variety of symptoms, including respiratory irritation, skin and eye irritation, and neurological symptoms . Chronic exposure can lead to more serious health effects, including liver function abnormalities, disorders of the cardiovascular system, depression of the immune system, and an increased risk of liver cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, this compound is highly flammable, and its release into the environment during manufacture, transport, storage, and use can increase the risk of fire or explosion . Therefore, its persistence in the environment could potentially lead to long-term exposure and associated health risks .

Properties

IUPAC Name

2-chlorobuta-1,3-diene
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
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InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=C)Cl
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Molecular Formula

C4H5Cl, Array
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Related CAS

9010-98-4
Record name Polychloroprene
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DSSTOX Substance ID

DTXSID5020316
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Molecular Weight

88.53 g/mol
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Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor.
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Boiling Point

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight
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Density

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg
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Impurities

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.
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Color/Form

Colorless liquid

CAS No.

126-99-8, 9010-98-4
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Record name 2-chlorobuta-1,3-diene
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Record name 1,3-Butadiene, 2-chloro-, homopolymer
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Record name CHLOROPRENE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-CHLORO-1,3-BUTADIENE
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Record name CHLOROPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE)
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Record name 1,3-Butadiene, 2-chloro-
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Melting Point

-202 °F (NTP, 1992), -130 °C, -153 °F
Record name CHLOROPRENE, STABILIZED
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Record name 2-CHLORO-1,3-BUTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618
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Record name CHLOROPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/188
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name beta-Chloroprene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0133.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroprene
Reactant of Route 2
Chloroprene
Reactant of Route 3
Chloroprene
Reactant of Route 4
Chloroprene
Reactant of Route 5
Chloroprene
Reactant of Route 6
Chloroprene
Customer
Q & A

A: Chloroprene, also known as 2-chloro-1,3-butadiene, has the molecular formula C4H5Cl and a molecular weight of 88.54 g/mol. [, ]

A: Yes, 13C-NMR spectroscopy has been used to investigate the microstructure of copolymers containing this compound. [] This technique allows researchers to determine the arrangement of monomer units within the polymer chain.

A: this compound exhibits excellent properties like ageing resistance, heat resistance, and oil resistance. This makes it a high-performance elastomer suitable for demanding applications. []

A: this compound is predominantly used as a monomer in the production of polythis compound, a synthetic rubber commercially known as neoprene. [, , , , , ]

A: Incorporating RGO into this compound rubber creates a new class of elastomeric nanocomposites with enhanced performance. The addition of RGO influences the permeation rate and pervaporation separation index of the resulting membranes. []

A: Yes, rhodium(I) complexes have been shown to catalyze the transformation of this compound into cyclic dimers and polythis compound. [] The rate of these reactions is influenced by the substituents on the rhodium(I) complex.

A: Studies have shown that exposure to this compound can lead to central nervous system depression and injury to the lungs, liver, and kidneys. [, , ]

A: this compound is considered a potential human carcinogen. Studies have shown it can cause tumors in multiple organs in both rats and mice. [, , , ] The metabolism of this compound generates reactive epoxides, which are thought to contribute to its carcinogenicity. [, , ]

A: Yes, research indicates that this compound exhibits greater carcinogenic potency in mice compared to rats, particularly in the lungs. [] This difference in species sensitivity is attributed to variations in this compound metabolism rates. []

A: Physiologically based pharmacokinetic (PBPK) models are being developed to predict the internal dose of this compound and its metabolites in different organs following inhalation exposure. [, ] These models will aid in refining the risk assessment for this compound.

A: this compound is primarily polymerized via emulsion polymerization. [, , , , , , ] This method involves dispersing this compound droplets in water using emulsifiers, followed by the initiation of polymerization.

A: The presence of certain impurities, such as 1-chloro-1,3-butadiene, can affect the kinetics of this compound emulsion polymerization and the properties of the resulting polythis compound. [] Higher concentrations of this impurity can lead to decreased tensile strength, reduced crystallization tendency, and worsened thermo-oxidation stability in the polymer.

A: Various techniques are employed to modify polythis compound properties. One approach involves incorporating sulfur into the polymerization process. [, , ] This leads to the formation of di- and polysulfide linkages within the polymer chain, impacting its solubility and other characteristics.

A: Studies have shown that modifying the mixing regime during adhesive preparation can enhance the rheological and mechanical properties of polythis compound adhesives. [] For example, adding phenol formaldehyde resin during mixing improves adhesion, substrate wetting, and glue joint strength.

A: The production and use of this compound raise concerns about its potential environmental impact. Further research is needed to understand the ecotoxicological effects of this compound and develop strategies to mitigate any negative consequences. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.